(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine
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Overview
Description
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group and a methylbutanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-Fluorophenyl)-2-methylpropan-1-amine
- (2R)-4-(4-Fluorophenyl)-2-methylbutan-2-amine
- (2R)-4-(4-Fluorophenyl)-2-methylpentan-1-amine
Uniqueness
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and a methylbutanamine backbone. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R)-4-(4-fluorophenyl)-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBSPMWXFLGAOY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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